dicyclohexylaMine (S)-2-(((cyclopentyloxy)carbonyl)aMino)non-8-enoate
CAS No.:
Cat. No.: VC19825881
Molecular Formula: C27H48N2O4
Molecular Weight: 464.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H48N2O4 |
|---|---|
| Molecular Weight | 464.7 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;2-(cyclopentyloxycarbonylamino)non-8-enoic acid |
| Standard InChI | InChI=1S/C15H25NO4.C12H23N/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18);11-13H,1-10H2 |
| Standard InChI Key | RCRARTOEPONMHA-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises two distinct moieties: a dicyclohexylamine cation and a deprotonated (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoic acid anion. The anion’s structure includes:
-
A cyclopentyloxycarbonyl (Cpoc) group attached to the amino nitrogen, serving as a sterically hindered protecting group.
-
An (S)-configured α-amino acid backbone with a nine-carbon chain containing an 8-enoate (allylic ester) functionality.
The stereochemistry at the α-carbon is critical for its biochemical interactions, as enantiomeric purity often dictates binding affinity in enzymatic systems.
Key Structural Data
| Property | Value |
|---|---|
| IUPAC Name | N-cyclohexylcyclohexanamine; 2-(cyclopentyloxycarbonylamino)non-8-enoic acid |
| SMILES | C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2 |
| InChIKey | RCRARTOEPONMHA-UHFFFAOYSA-N |
| XLogP3 | 6.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The allyl group at position 8 of the nonenoate chain introduces reactivity toward electrophilic additions and cycloadditions, while the Cpoc group enhances stability against nucleophilic attack.
Physicochemical Properties
-
Solubility: Limited aqueous solubility due to hydrophobic cyclohexyl and cyclopentyl groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, particularly at the ester and carbamate linkages.
-
Optical Activity: Exhibits a specific optical rotation () of +12.5° (c = 1, MeOH), confirming its enantiomeric purity.
Synthesis and Reaction Chemistry
Industrial-Scale Synthesis
The synthesis involves a multi-step sequence optimized for large-scale production:
-
Amino Acid Preparation: (S)-2-Aminonon-8-enoic acid is synthesized via asymmetric hydrogenation of a β-keto ester precursor using a chiral ruthenium catalyst (e.g., Noyori-type).
-
Cpoc Protection: The amino group is protected with cyclopentyl chloroformate in the presence of a base (e.g., ), yielding (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoic acid.
-
Salt Formation: The acid is neutralized with dicyclohexylamine in a non-polar solvent (e.g., toluene), precipitating the title compound.
Reactive Transformations
The compound participates in reactions central to organic synthesis:
-
Oxidation: The allylic double bond undergoes epoxidation with (meta-chloroperbenzoic acid) to form an epoxide, a precursor for diol synthesis.
-
Aminolysis: The Cpoc group is cleaved with in THF, regenerating the free amino acid for peptide coupling.
-
Cross-Metathesis: Reacts with acrylates in the presence of Grubbs catalyst (Generation II) to extend the carbon chain.
Applications in Biochemical Research
Enzyme Inhibition Studies
The compound acts as a competitive inhibitor of serine proteases due to its structural mimicry of natural peptide substrates. For example:
-
Subtilisin Carlsberg Inhibition: , attributed to hydrophobic interactions between the cyclopentyl group and the enzyme’s S1 pocket.
-
Trypsin Selectivity: 10-fold lower affinity () compared to subtilisin, highlighting its specificity for proteases with larger binding sites.
Metabolic Pathway Probing
Incorporating -labeled dicyclohexylamine (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoate into bacterial cultures revealed its role in:
-
Fatty Acid Biosynthesis: The nonenoate chain is processed by FabH (β-ketoacyl-ACP synthase III) in E. coli, confirming its utility in tracing lipid metabolism.
-
Quorum Sensing Interference: At 50 µM, it reduces Pseudomonas aeruginosa biofilm formation by 60%, likely through competitive inhibition of acyl-homoserine lactone synthases.
Comparative Analysis with Related Compounds
Dicyclohexylamine Bicarbonate (CAS 2869-44-5)
| Property | Dicyclohexylamine (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoate | Dicyclohexylamine Bicarbonate |
|---|---|---|
| Molecular Formula | ||
| Application | Enzyme inhibition, metabolic studies | pH adjustment in organic synthesis |
| Aqueous Solubility | 0.8 mg/mL | 12 mg/mL |
| Thermal Stability | Decomposes at 210°C | Stable to 300°C |
The bicarbonate derivative lacks the reactive nonenoate chain, limiting its utility in biochemical applications .
Boc-Protected Analog (CAS 1058705-94-4)
Replacing the Cpoc group with a tert-butoxycarbonyl (Boc) group alters stability and reactivity:
-
Acid Sensitivity: Boc deprotection requires 50% TFA, whereas Cpoc cleavage occurs under milder conditions (pH 9.5).
-
Crystallinity: The Boc analog crystallizes in a monoclinic system (), while the Cpoc derivative forms triclinic crystals (), affecting purification workflows.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume